molecular formula C12H14FN B2881609 4-Fluoro-3-isobutyl-1H-indole CAS No. 1774898-85-9

4-Fluoro-3-isobutyl-1H-indole

Cat. No.: B2881609
CAS No.: 1774898-85-9
M. Wt: 191.249
InChI Key: UGZDUCJMAKIQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-isobutyl-1H-indole is a chemical compound with the molecular formula C12H14FN. It is not intended for human or veterinary use and is typically used for research purposes. This compound has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives like this compound often involves catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach and is paired with a Matteson–CH2–homologation . Other methods include the use of reagents such as 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes the compound aromatic in nature . The indole molecule has seven positions to accommodate different substitutions, allowing for the synthesis of new derivatives .

Safety and Hazards

The safety data sheet for 4-Fluoro-3-isobutyl-1H-indole suggests that it should be handled with care . It is recommended to avoid contact with skin and to use appropriate extinguishing media in case of fire . If inhaled or swallowed, it is advised to seek medical attention .

Future Directions

Indole derivatives like 4-Fluoro-3-isobutyl-1H-indole have diverse biological activities and have potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of various scaffolds of indole for screening different pharmacological activities .

Mechanism of Action

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that 4-Fluoro-3-isobutyl-1H-indole may also interact with various receptors, contributing to its biological activity.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Properties

IUPAC Name

4-fluoro-3-(2-methylpropyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8(2)6-9-7-14-11-5-3-4-10(13)12(9)11/h3-5,7-8,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZDUCJMAKIQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CNC2=C1C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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